molecular formula C11H10N2O4S B3071312 4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid CAS No. 1009550-36-0

4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid

Cat. No. B3071312
CAS RN: 1009550-36-0
M. Wt: 266.28 g/mol
InChI Key: HGVOGVKWWMNDCA-UHFFFAOYSA-N
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Description

4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (4-MTAB) is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-MTAB is a derivative of benzoic acid, which is a common organic compound found in nature. It has been used as a starting material and intermediate in organic synthesis, and has also been studied for its potential biological activity.

Scientific Research Applications

Therapeutic Potential in Insulin Resistance and T2DM

The 2,4-thiazolidinedione (TZD) scaffold, integral to compounds like 4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid, has been extensively explored for its potential in treating insulin resistance and Type 2 Diabetes Mellitus (T2DM). TZDs act as PTP 1B inhibitors, targeting the negative regulator of the insulin signaling cascade. Modifications to the TZD structure have led to the design of compounds with potent PTP 1B inhibitory activity, with compound 46 showing significant efficacy. This highlights the scaffold's versatility in developing novel therapeutic agents for managing T2DM (Verma, S., Yadav, Y. S., & Thareja, S., 2019).

Broad Pharmacological Importance

The TZD scaffold, part of the compound's structure, is noted for its broad pharmacological applications. Studies have shown that derivatives of TZDs possess antimicrobial, antitumor, and antidiabetic properties. The flexibility of the TZD core for structural modifications allows the development of a wide range of lead molecules against various clinical disorders, demonstrating the importance of this chemical structure in medicinal chemistry (Singh, G., Kajal, K., Pradhan, T., Bhurta, D., & Monga, V., 2022).

Role in Antioxidant and Anti-inflammatory Agents Development

Research focusing on benzofused thiazole analogues, related to the compound's core structure, has shown promise in developing antioxidant and anti-inflammatory agents. Specific benzofused thiazole derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating the potential of this scaffold for generating new therapeutic agents in these areas (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Contributions to Green Chemistry

In the broader context of green chemistry, the reactivity of certain thiazolidinone derivatives offers a pathway towards environmentally friendly synthetic methodologies. This aligns with the global shift towards sustainable practices in chemical synthesis, showcasing the compound's relevance not just in pharmacology but also in advancing greener chemical processes (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

properties

IUPAC Name

4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVOGVKWWMNDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Reactant of Route 2
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Reactant of Route 4
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Reactant of Route 5
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Reactant of Route 6
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid

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